molecular formula C10H7NO6 B11791045 3-Methoxy-5-nitrobenzofuran-2-carboxylic acid

3-Methoxy-5-nitrobenzofuran-2-carboxylic acid

Katalognummer: B11791045
Molekulargewicht: 237.17 g/mol
InChI-Schlüssel: PDEULGWNCVKPRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-5-nitrobenzofuran-2-carboxylic acid is a benzofuran derivative with significant potential in various scientific fields. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Vorbereitungsmethoden

The synthesis of 3-Methoxy-5-nitrobenzofuran-2-carboxylic acid typically involves several steps. One common method starts with the preparation of 2-hydroxy-5-nitrobenzaldehyde, which is then treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate . The nitro group is subsequently reduced to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Analyse Chemischer Reaktionen

3-Methoxy-5-nitrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-Methoxy-5-nitrobenzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.

    Biology: The compound’s biological activities make it a candidate for studying anti-tumor and antibacterial properties.

    Medicine: Its potential as a lead compound for drug development is being explored, particularly for anti-cancer and anti-viral therapies.

    Industry: The compound is used in the synthesis of various pharmaceuticals and chemical intermediates.

Wirkmechanismus

The mechanism of action of 3-Methoxy-5-nitrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group and benzofuran ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed anti-tumor and antibacterial effects .

Vergleich Mit ähnlichen Verbindungen

3-Methoxy-5-nitrobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as:

    5-Nitrobenzofuran-2-carboxylic acid: Similar in structure but lacks the methoxy group, which may affect its biological activity.

    2-Hydroxy-5-nitrobenzofuran: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

    3-Nitrobenzofuran: Lacks the carboxylic acid group, which may influence its solubility and biological properties. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H7NO6

Molekulargewicht

237.17 g/mol

IUPAC-Name

3-methoxy-5-nitro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H7NO6/c1-16-8-6-4-5(11(14)15)2-3-7(6)17-9(8)10(12)13/h2-4H,1H3,(H,12,13)

InChI-Schlüssel

PDEULGWNCVKPRJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.